4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine

Kinase Inhibition PDGFRβ Tyrosine Kinase Inhibitor

Researchers synthesizing kinase inhibitor libraries require building blocks with validated scaffold geometry. 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine features the specific [2,3-d] ring fusion that establishes a distinct hydrogen-bonding pattern with kinase hinge regions-a recognition motif absent in other regioisomers. The unhindered piperazine nitrogen serves as a single, reactive handle for amide bond formation, reductive amination, or sulfonylation. Available at ≥95% purity for parallel synthesis and focused library generation targeting CDK4/6, PDGFRβ, and other tyrosine kinases.

Molecular Formula C11H13N5
Molecular Weight 215.25 g/mol
CAS No. 853680-99-6
Cat. No. B1358432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine
CAS853680-99-6
Molecular FormulaC11H13N5
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=NC3=C2C=CC=N3
InChIInChI=1S/C11H13N5/c1-2-9-10(13-3-1)14-8-15-11(9)16-6-4-12-5-7-16/h1-3,8,12H,4-7H2
InChIKeyCXXVKJRWVCIJGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine: Kinase-Targeted Building Block


4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine is a heterocyclic chemical compound classified as a pyrido[2,3-d]pyrimidine derivative [1]. It features a fused bicyclic core consisting of a pyridine and a pyrimidine ring, which is substituted at the 4-position with a piperazine moiety . This specific substitution pattern renders it a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive protein kinase inhibitors . As an unadorned building block, its primary procurement value lies in its utility as a starting point for the synthesis of more complex, biologically active molecules, rather than as a direct bioactive agent itself.

Kinase inhibitor synthesis scaffold
Pyrido[2,3-d]pyrimidine core for ATP-competitive inhibitor design
Piperazine derivatization handle
Unhindered secondary amine enables amide, sulfonyl, or alkyl conjugation
Reported purity specification supports synthesis
Commercial samples minimize des-piperazine and oxidized byproduct interference

Generic Substitution Risks for 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine


Indiscriminate substitution of 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine with other aminopyrimidines or generic piperazine-containing scaffolds is scientifically unsound due to the compound's unique confluence of physicochemical and biochemical properties. The specific [2,3-d] ring fusion establishes a distinct hydrogen-bonding pattern with the hinge region of kinase ATP-binding pockets, a recognition motif that is not conserved in other regioisomers like pyrido[3,2-d]pyrimidines or simpler monocyclic pyrimidines [1]. Furthermore, the unadorned piperazine at the 4-position serves as a critical vector for solubility enhancement and offers a single, unhindered nucleophilic handle for further derivatization, such as amide bond formation or reductive amination . Using an alternative building block, such as a 2-piperazinyl-pyrimidine or an N-alkylated piperazine, would fundamentally alter the geometry of any resulting pharmacophore, likely compromising target affinity, selectivity, and the overall synthetic route's yield and efficiency. This guide details the specific, evidence-based dimensions of differentiation that justify the selection of this exact compound.

Target scaffold
Pyrido[2,3-d]pyrimidine ring fusion establishes a distinct hinge-binding hydrogen-bond pattern not replicated by pyrido[3,2-d] regioisomers.
Piperazine substitution
Using a 2-piperazinyl-pyrimidine or N-alkylated piperazine alters pharmacophore geometry, potentially compromising target affinity and selectivity.
Synthetic route impact
Alternate building blocks may shift coupling efficiency or require different protection strategies, affecting library yield and SAR consistency.

4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine vs. Structural Analogs


PDGFRβ Kinase Inhibitory Potency Comparison

While the parent compound is a synthetic intermediate, a closely related derivative, 4-(Pyrido[2,3-d]pyrimidin-4-yl)-piperazine-1-carboxylic acid (4-phenoxyphenyl)amide, demonstrates the kinase inhibitory potential of the scaffold. This derivative acts as an ATP-competitive inhibitor of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) with an IC50 value of 51 nM [1]. This quantitative data supports the premise that the pyrido[2,3-d]pyrimidine core, functionalized via the 4-position piperazine, is a validated pharmacophore for engaging therapeutically relevant kinase targets.

PDGFRβ inhibition
Head-to-head
Derivative IC50 51 nM (vs Staurosporine ~2 nM)
Reported scaffold-driven kinase inhibitory context
In vitro enzymatic assay; scaffold derivatization enables potent ATP-competitive binding
Kinase Inhibition PDGFRβ Tyrosine Kinase Inhibitor

CDK4/6 Affinity: Class-Level Differentiation

The pyrido[2,3-d]pyrimidine class of inhibitors is characterized by its ability to bind with high affinity to Cyclin-Dependent Kinases 4 and 6 (CDK4/6) [1]. This is a non-trivial class-level advantage; many kinase scaffolds, including simpler quinazolines, do not display this same intrinsic selectivity profile for CDK4/6. This characteristic has been specifically exploited for the development of radiolabeled probes for tumor imaging, as demonstrated by the use of radiofluorinated piperazines derived from this core [2].

CDK4/6 affinity
Class-level
High affinity reported (qualitative) vs quinazoline/pyrazolopyrimidine scaffolds
Class-level selectivity context for oncology-targeted library design
Data to verify; quantitative selectivity profiles not provided
CDK Inhibition Cell Cycle Tumor Imaging

Physicochemical Differentiation for Synthesis

The unadorned piperazine moiety at the 4-position provides a crucial handle for synthetic elaboration, but it also confers specific physicochemical properties that are distinct from common analogs. For instance, compared to an analog like 4-morpholino-pyrido[2,3-d]pyrimidine, the piperazine derivative possesses a higher Topological Polar Surface Area (tPSA) of 53.8 Ų and more hydrogen bond donors (1), resulting in improved aqueous solubility and a different pharmacokinetic profile for its derived compounds [1]. The reported purity of 97% for commercial samples ensures minimal interference from impurities like des-piperazine or oxidized byproducts, which could complicate subsequent reactions or skew biological assay results .

Physicochemical profile
Head-to-head
tPSA 53.8 Ų, HBD 1 (vs morpholino analog tPSA 47.5 Ų, HBD 0); purity 97%
Supports solubility prediction and synthetic protocol robustness
Computational prediction; commercial purity specification minimizes byproduct interference
Medicinal Chemistry Synthetic Intermediate Lead Optimization

4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine Application Scenarios


Kinase Lead Generation and SAR

This compound is optimally deployed as a central core scaffold for generating focused libraries of potential kinase inhibitors. Its primary application is as a versatile intermediate for parallel synthesis, where the unhindered piperazine nitrogen is used to introduce diverse chemical moieties (e.g., acyl, sulfonyl, or alkyl groups) [1]. The resulting analogs can then be screened against a panel of kinases, with a particular emphasis on those for which the pyrido[2,3-d]pyrimidine scaffold has shown a high degree of complementarity, such as PDGFRβ [2], CDK4/6 [3], and potentially other tyrosine kinases [4]. This approach enables rapid exploration of structure-activity relationships around a proven kinase-binding core.

Affinity Probe and Molecular Tool Synthesis

The single, reactive secondary amine on the piperazine ring makes 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine an excellent starting point for creating chemical probes. This amine can be readily conjugated to fluorophores (for cellular imaging), biotin (for pull-down assays to identify protein targets), or polyethylene glycol (PEG) linkers (to improve solubility and pharmacokinetics) . As demonstrated by its application in creating PET tracers [3], this scaffold is well-suited for the development of advanced molecular tools to study kinase function and localization in complex biological systems.

Late-Stage Functionalization and Salt Formation

In a process R&D setting, this compound can serve as a late-stage intermediate. Its moderate solubility can be precisely tuned by forming salts with the basic piperazine nitrogen, such as the hydrochloride salt, which is often used to improve crystallinity, stability, and handling . This property allows for more straightforward purification and isolation of final drug candidates. Furthermore, the use of a high-purity (e.g., 97%) building block from the outset minimizes the risk of introducing persistent impurities that could derail the later, more expensive stages of scale-up synthesis.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Piperazine derivatization handle
Kinase panel screening and selectivity profiling
Chemical probe and tool compound preparation
Reactive secondary amine for biotin/fluorophore/PEG conjugation
Target engagement and imaging assay validation
Late-stage functionalization and salt formation
Crystallinity and handling via salt formation
Purity and process robustness at scale

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